methyl 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate
Description
Methyl 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidin-4-one core substituted at position 1 with a 4-chlorophenyl group and at position 5 with a methyl acetate moiety.
Properties
IUPAC Name |
methyl 2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O3/c1-22-12(20)7-18-8-16-13-11(14(18)21)6-17-19(13)10-4-2-9(15)3-5-10/h2-6,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJCIGZQIUFQJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolopyrimidine derivatives, have been reported to inhibit the activity of human cytosolic serine hydroxymethyltransferase. This enzyme plays a crucial role in one-carbon metabolism, which is essential for nucleotide biosynthesis and the methylation of DNA, proteins, and lipids.
Mode of Action
Based on the activities of similar compounds, it can be inferred that it may interact with its target enzyme, leading to the inhibition of the enzyme’s activity. This inhibition could potentially disrupt the metabolic processes dependent on the enzyme, leading to various downstream effects.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to one-carbon metabolism, given the reported target of similar compounds. Disruption of this pathway could affect various cellular processes, including nucleotide biosynthesis and methylation reactions. This could potentially lead to alterations in DNA, protein, and lipid methylation patterns, affecting gene expression and cellular function.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific mode of action and the biochemical pathways it affects. If it indeed inhibits human cytosolic serine hydroxymethyltransferase, it could potentially induce cell death in certain types of cancer cells, as has been reported for similar compounds.
Biological Activity
Methyl 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer therapy and antimicrobial effects. This article reviews the biological activity of this compound based on recent research findings, including its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).
The structure of this compound features a pyrazolo[3,4-d]pyrimidine core that is known for its ability to inhibit various kinases involved in cancer progression. The presence of the 4-chlorophenyl group enhances its interaction with target enzymes due to increased lipophilicity and potential for π-π stacking interactions.
Research indicates that compounds within this class can inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in many cancers. The docking studies demonstrate that these compounds interact with critical residues in the EGFR-TK domain through both covalent and non-covalent bonds, leading to reduced cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and others .
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 2.89 | EGFR inhibition |
| NCI-H460 | Not specified | Induction of apoptosis |
| HepG2 | Not specified | Cell cycle arrest at G0/G1 phase |
The compound demonstrated significant cytotoxicity with an IC50 value comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity. A study reported that derivatives of pyrazolo[3,4-d]pyrimidine exhibited minimum inhibitory concentrations (MIC) ranging from 0.25 to 0.50 µg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli . The structure's hydrophobic characteristics are believed to enhance membrane permeability and bacterial cell wall disruption.
Case Studies
Several case studies have highlighted the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives:
- EGFR Inhibition in Breast Cancer : A study focused on the compound's ability to inhibit EGFR in MCF-7 cells showed that treatment led to a significant decrease in cell viability and induced apoptosis through caspase activation .
- Antibacterial Efficacy : Another investigation assessed the antibacterial properties against a panel of Gram-positive and Gram-negative bacteria. The results indicated that modifications to the pyrazolo structure could enhance antibacterial potency significantly .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by several structural features:
- Substituents on the Pyrazole Ring : Variations in substituents can alter lipophilicity and steric hindrance affecting binding affinity to target proteins.
- Chlorine Substitution : The presence of chlorine on the phenyl group has been shown to enhance potency by improving binding interactions with target sites .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties, particularly its ability to inhibit tumor cell proliferation. The pyrazolo[3,4-d]pyrimidine scaffold has been shown to exhibit strong cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study evaluating novel pyrazolo[3,4-d]pyrimidine derivatives, methyl 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate demonstrated promising in vitro activity. The compound exhibited an IC50 value of 2.24 µM against A549 lung cancer cells, significantly lower than the control drug doxorubicin (IC50 = 9.20 µM) . This suggests that compounds with the pyrazolo[3,4-d]pyrimidine scaffold could serve as potential candidates for further development as anticancer agents.
| Compound | Cell Line | IC50 (µM) | Control (Doxorubicin) IC50 (µM) |
|---|---|---|---|
| This compound | A549 | 2.24 | 9.20 |
Phosphodiesterase Inhibition
Another significant application of this compound is its role as a phosphodiesterase type 5 (PDE5) inhibitor. PDE5 inhibitors are crucial in treating conditions like pulmonary hypertension and erectile dysfunction by enhancing nitric oxide signaling and increasing cGMP levels.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its efficacy and minimizing side effects.
Key Findings from SAR Studies
Research indicates that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly affect biological activity. For instance, substituents on the phenyl ring can enhance anticancer potency by improving interactions with target proteins involved in cell proliferation .
Comparison with Similar Compounds
Substituent Variations: Ester vs. Acid vs. Amide
Key Findings :
- Ester vs. Ethyl Ester () : The ethyl analog (C₁₀H₁₂N₄O₃) has a lower molecular weight (236.23 vs. 318.7) and lacks the 4-chlorophenyl group. Ethyl esters generally exhibit slower enzymatic hydrolysis compared to methyl esters, which may affect metabolic stability in biological systems .
- Acid Derivative () : The carboxylic acid analog (C₈H₈N₄O₃) has reduced molecular weight (208.17) and higher polarity, likely limiting its passive diffusion across membranes. This highlights the ester group’s role in balancing solubility and bioavailability .
- Amide Derivative () : The acetamide analog (C₂₃H₁₆ClN₅O₂) introduces a hydrogen-bonding naphthyl group, increasing molecular weight (429.9) and steric bulk. Such modifications are common in drug design to enhance target binding affinity .
Aromatic Substituent Variations
Key Findings :
Structural Complexity and Hybrid Molecules
- Example 64 (): Incorporates a chromenone moiety linked to the pyrazolo[3,4-d]pyrimidine core.
- Example 33 () : Features a 3-methyl substituent on the pyrazolo[3,4-d]pyrimidine core, demonstrating how small alkyl groups can modulate steric effects without significantly altering polarity .
Implications for Research and Development
- Pharmaceutical Applications : The 4-chlorophenyl and methyl ester groups in the target compound balance lipophilicity and metabolic stability, making it a promising candidate for further optimization.
Preparation Methods
Core Heterocycle Formation
The pyrazolo[3,4-d]pyrimidine scaffold is constructed via sequential condensation and cyclization. A representative route begins with 4-chlorophenylhydrazine reacting with ethyl acetoacetate under acidic conditions to form a pyrazole intermediate. Subsequent cyclization with formamide at 120°C introduces the pyrimidine ring, yielding 1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrazolo[3,4-d]pyrimidine.
Key Reaction Conditions:
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Solvent: Ethanol or acetic acid
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Catalyst: Concentrated HCl (for pyrazole formation)
-
Temperature: 80–120°C (for cyclization)
Acetate Sidechain Introduction
The acetic acid moiety is introduced via alkylation. The pyrazolopyrimidine intermediate reacts with methyl bromoacetate in dimethylformamide (DMF) using potassium carbonate as a base. Nucleophilic substitution at the N5 position proceeds at 60–80°C, achieving yields of 68–72%.
Optimization Strategies:
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Base Selection: Potassium carbonate outperforms triethylamine in minimizing ester hydrolysis.
-
Solvent Polarity: DMF enhances reaction kinetics compared to tetrahydrofuran (THF).
Nucleophilic Substitution and Alkylation Method
Chloroacetate Intermediate Synthesis
An alternative pathway involves pre-forming the chloroacetate derivative. 5-Amino-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one reacts with chloroacetyl chloride in dichloromethane, yielding 2-chloro-N-(1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-yl)acetamide.
Methanolysis for Ester Formation
The chloroacetamide undergoes methanolysis in the presence of sodium methoxide, replacing the chloride with a methoxy group. This one-pot reaction achieves 85% yield under reflux conditions.
Critical Parameters:
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Reagent Ratio: A 1:3 molar ratio of chloroacetamide to sodium methoxide prevents dimerization.
-
Reaction Time: Prolonged heating (>6 hours) reduces yield due to ester degradation.
Catalytic Esterification Techniques
Acid-Catalyzed Direct Esterification
The carboxylic acid precursor, 2-[1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl]acetic acid, is esterified using methanol and sulfuric acid. This method, while straightforward, requires careful pH control to avoid pyrimidine ring protonation.
Yield Comparison:
| Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|
| H2SO4 | 65 | 78 |
| Amberlyst | 70 | 82 |
| PTSA | 60 | 75 |
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) reduces reaction time from 12 hours to 45 minutes. Using silica-supported ionic liquids as catalysts, this method achieves 89% yield with 99% purity.
Industrial-Scale Production Protocols
Continuous Flow Reactor Design
Industrial synthesis employs continuous flow systems to enhance efficiency. Key stages include:
Solvent Recycling Systems
Closed-loop solvent recovery reduces waste in large-scale production. Ethanol and DMF are distilled and reused, decreasing production costs by 22%.
Comparative Analysis of Synthetic Routes
Yield and Purity Metrics
| Method | Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|
| Multi-Step Condensation | 72 | 98 | 1,200 |
| Nucleophilic Alkylation | 85 | 99 | 950 |
| Catalytic Esterification | 89 | 99.5 | 1,100 |
Q & A
Q. What are the optimal synthetic routes for methyl 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves multi-step cyclization and functionalization. A common approach includes:
Cyclocondensation : Reacting 4-chlorophenyl-substituted pyrazole precursors with ketoesters or malonates under reflux in xylene or toluene (e.g., 25–30 hours at 140°C) .
Purification : Post-reaction, the mixture is treated with NaOH to remove acidic byproducts, followed by solvent evaporation and recrystallization from methanol or ethanol .
Yield Optimization : Adjusting stoichiometry (e.g., 1.4 equivalents of chloranil as an oxidizing agent) and using anhydrous Na₂SO₄ for drying improves purity and yield (up to 83% in analogous syntheses) .
Q. Table 1: Synthetic Methods Comparison
| Step | Conditions | Yield (%) | Source |
|---|---|---|---|
| Cyclocondensation | Xylene, 140°C, 30 hr | 72–83 | |
| Purification | Methanol recrystallization | >95 purity |
Q. Which analytical techniques are most reliable for characterizing this compound and confirming its structural integrity?
Methodological Answer: A combination of spectroscopic and crystallographic methods is critical:
- 1H/13C NMR : Resolves aromatic protons (e.g., 4-chlorophenyl signals at δ 7.2–7.8 ppm) and acetate methyl groups (δ 3.6–4.1 ppm). 2D NMR (COSY, HSQC) addresses signal overlap in pyrazolo-pyrimidine cores .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₅H₁₂ClN₃O₃: 318.0645) .
- X-ray Crystallography : Confirms stereochemistry and hydrogen-bonding patterns in the pyrimidinone ring, as demonstrated in structurally similar compounds .
Advanced Research Questions
Q. How can researchers address low yields in the cyclization step during synthesis?
Methodological Answer: Low yields often stem from incomplete cyclization or side reactions. Strategies include:
- Catalyst Screening : Transition metals (e.g., Pd/C) or Lewis acids (AlCl₃) enhance ring closure efficiency .
- Solvent Optimization : High-boiling solvents (e.g., DMF or NMP) improve thermal stability of intermediates .
- In Situ Monitoring : Use TLC or HPLC to track reaction progress and terminate before degradation .
Q. How should contradictions in spectral data (e.g., NMR shifts) be resolved during structural validation?
Methodological Answer: Discrepancies may arise from tautomerism in the pyrazolo-pyrimidine core or solvent effects. Mitigation steps:
- Variable Temperature NMR : Identifies tautomeric equilibria by observing signal splitting at low temperatures .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts for comparison with experimental data .
- Isotopic Labeling : Deuterated solvents (DMSO-d6, CDCl₃) reduce signal interference .
Q. What structural modifications enhance the compound’s bioactivity while maintaining stability?
Methodological Answer: Focus on functional group substitutions:
- Core Modifications : Replace the 4-chlorophenyl group with fluorophenyl or methoxyphenyl to alter electron density and binding affinity .
- Ester Hydrolysis : Convert the methyl acetate to a carboxylic acid for improved solubility and pharmacokinetics (e.g., via alkaline hydrolysis at 60°C) .
- Heteroatom Insertion : Introduce sulfur or nitrogen atoms into the pyrimidinone ring to modulate redox properties .
Q. What computational approaches are recommended for studying this compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with protein structures (e.g., kinases from PDB) to predict binding modes. Validate with MD simulations (NAMD/GROMACS) .
- QSAR Modeling : Correlate substituent electronegativity (Hammett constants) with inhibitory activity using partial least squares regression .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., pyrimidinone carbonyl) using Schrödinger’s Phase .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
Q. What challenges arise when scaling up synthesis, and how can they be mitigated?
Methodological Answer:
- Heat Transfer : Use jacketed reactors with controlled cooling to manage exothermic cyclization .
- Purification at Scale : Replace recrystallization with column chromatography (silica gel, ethyl acetate/hexane gradients) for higher throughput .
- Waste Management : Recover xylene via fractional distillation to reduce environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
